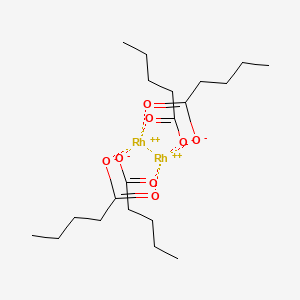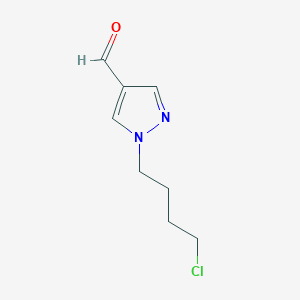
1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorobutyl group attached to the nitrogen atom at position 1 and a formyl group at position 4 of the pyrazole ring
準備方法
The synthesis of 1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of pyrazole with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to yield the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
化学反応の分析
1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The 4-chlorobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. These interactions can trigger downstream signaling pathways, resulting in the compound’s biological effects.
類似化合物との比較
1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Chlorobutyl)-1H-tetrazole: This compound has a tetrazole ring instead of a pyrazole ring, which can affect its chemical reactivity and biological activity.
1-(4-Chlorobutyl)-1H-indole: This compound contains an indole ring, which can influence its interaction with biological targets differently compared to the pyrazole ring.
1-(4-Chlorobutyl)-1H-imidazole:
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.
特性
CAS番号 |
1315366-63-2 |
|---|---|
分子式 |
C8H11ClN2O |
分子量 |
186.64 g/mol |
IUPAC名 |
1-(4-chlorobutyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11ClN2O/c9-3-1-2-4-11-6-8(7-12)5-10-11/h5-7H,1-4H2 |
InChIキー |
UMGROLHEYICERG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CCCCCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


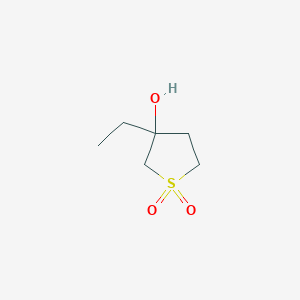
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
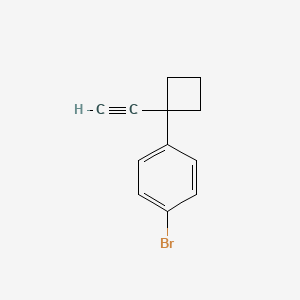
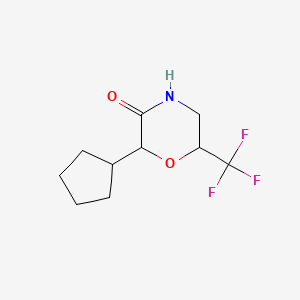
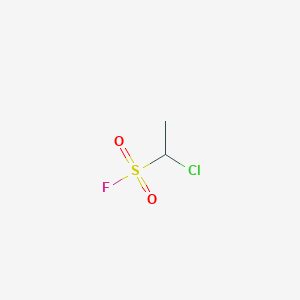
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)

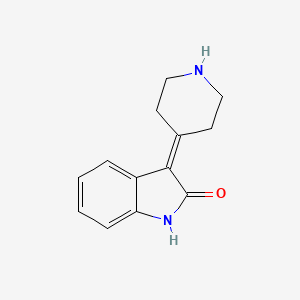
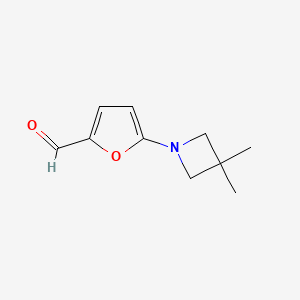
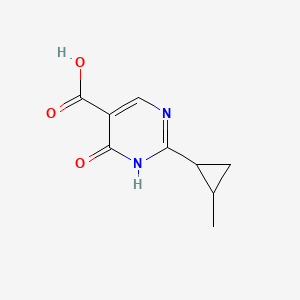
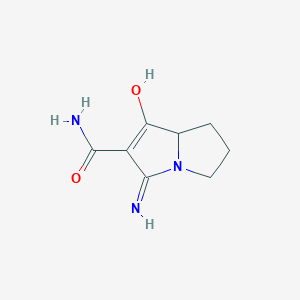

![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
